

# Application Notes and Protocols for CDK12 Inhibitor Administration in Mouse Models

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## Compound of Interest

Compound Name: *Cdk-IN-12*

Cat. No.: *B15139923*

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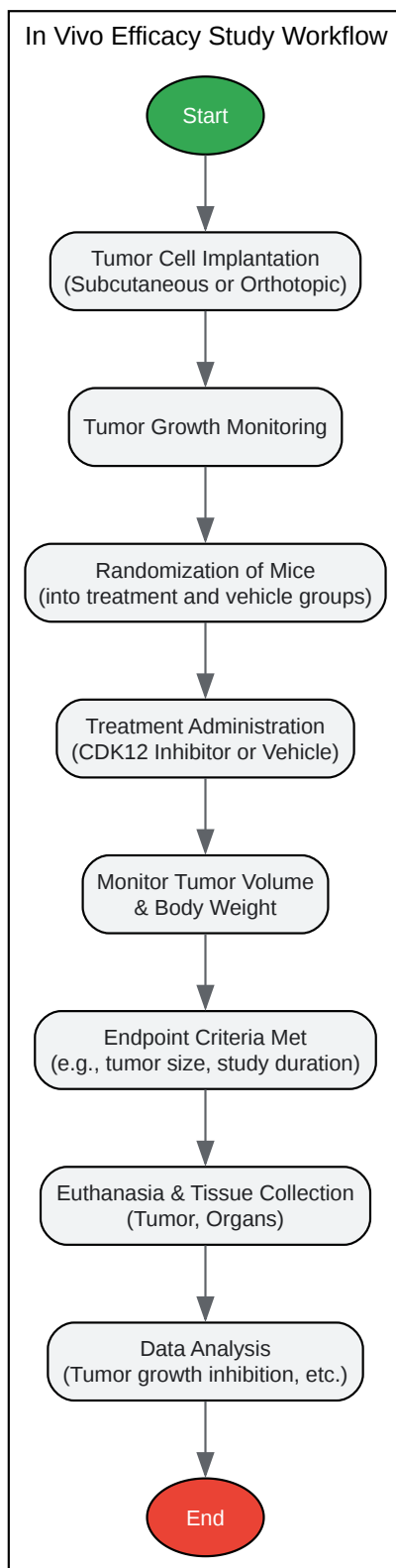
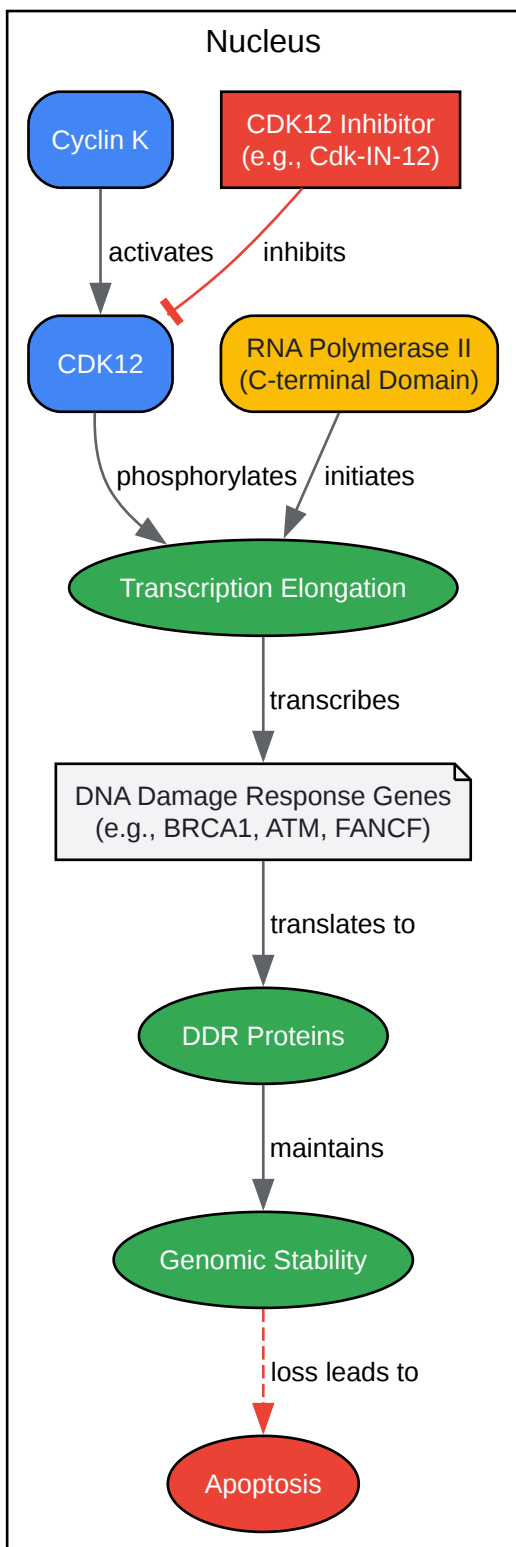
Disclaimer: The following information pertains to various Cyclin-Dependent Kinase 12 (CDK12) inhibitors and is intended for research purposes only. The compound "**Cdk-IN-12**" was not specifically identified in the available literature. Therefore, this document provides a generalized overview and specific examples of CDK12 inhibitors that have been evaluated in murine models. Researchers should meticulously consult the original research articles for detailed protocols and safety information before planning any in vivo experiments.

## Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a significant target in oncology research. It plays a crucial role in the regulation of gene transcription, particularly for genes involved in the DNA damage response (DDR).[1][2] Inhibition of CDK12 can lead to synthetic lethality in certain cancer types and enhance the efficacy of other anti-cancer agents, making it an attractive therapeutic strategy.[3][4][5] This document provides a summary of administration and dosage information for several CDK12 inhibitors in mouse models, along with generalized experimental protocols.

## Signaling Pathway of CDK12

CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II). This action is critical for the transcriptional elongation of long genes, including many essential genes in the DNA damage response pathway such as BRCA1, ATM, and FANCF. Inhibition of CDK12 disrupts this process, leading to reduced expression of these key DDR proteins, increased genomic instability, and ultimately, cancer cell death.



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